molecular formula C16H13FN4O3S2 B2438497 2-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 893134-04-8

2-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2438497
CAS RN: 893134-04-8
M. Wt: 392.42
InChI Key: LLRXXDULKJYDPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate involved the reaction of 2-fluoro-4-nitroaniline with 6 M HCl, followed by the addition of an aqueous solution of NaNO2 .

Scientific Research Applications

Synthesis and Reactivity

The compound is part of a broader class of chemicals that have been synthesized and studied for their unique reactivity and potential applications. For instance, researchers have developed efficient methods for the regioselective synthesis of related heterocyclic amides, leveraging these as strategic intermediates for further chemical transformations. Such synthetic routes often involve catalyst- and solvent-free conditions, highlighting a move towards greener and more sustainable chemistry practices. Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the underlying mechanisms of these reactions, such as prototropy processes and Fries rearrangements, involving the formation of intimate ion pairs (Moreno-Fuquen et al., 2019).

Biological and Antimicrobial Activity

The compound and its derivatives have been investigated for their biological activities, including antimicrobial and antifungal actions. Such studies aim to identify new, potent substances that could serve as leads for the development of novel antimicrobial agents. This research often includes synthesizing a range of derivatives and evaluating their sensitivity to various Gram-positive and Gram-negative bacteria, as well as their antifungal efficacy against strains like Candida albicans. The identification of compounds with high antimicrobial activity opens avenues for further investigation and potential therapeutic applications (Sych et al., 2019).

properties

IUPAC Name

2-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3S2/c17-12-6-2-1-5-11(12)14(23)19-15-20-21-16(26-15)25-9-13(22)18-8-10-4-3-7-24-10/h1-7H,8-9H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRXXDULKJYDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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